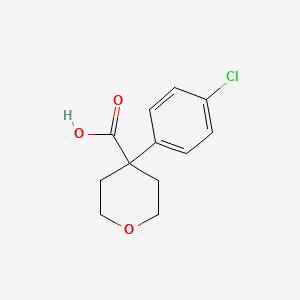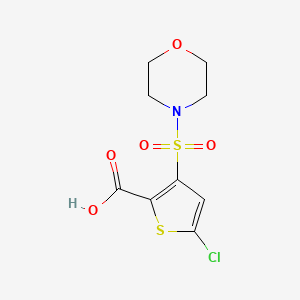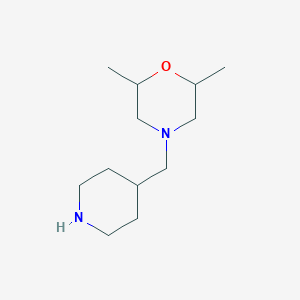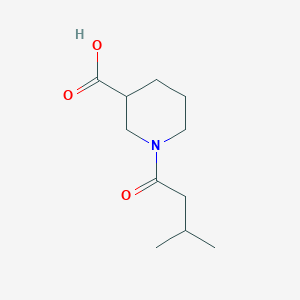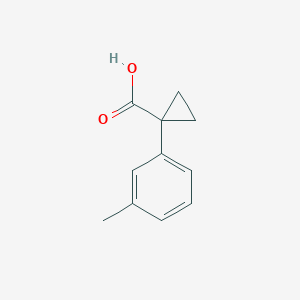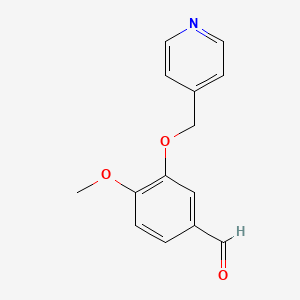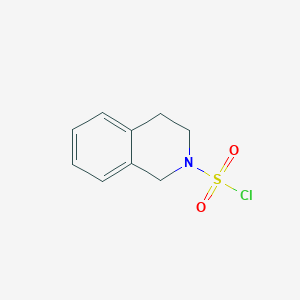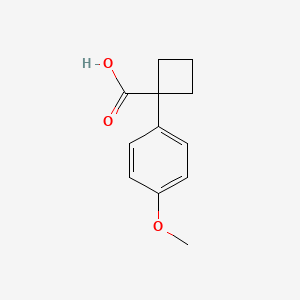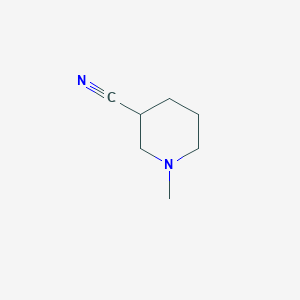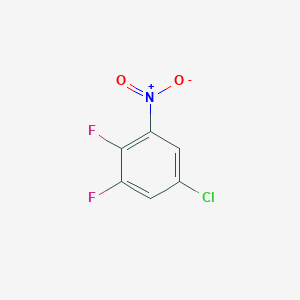
5-Chloro-1,2-difluoro-3-nitrobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Derivative Synthesis
5-Chloro-1,2-difluoro-3-nitrobenzene has been utilized in the synthesis of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, highlighting its potential in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. This reinforces the activation of the halogen substituent towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Charge Control in Reactions
The compound has been studied for charge control in SNAr (nucleophilic aromatic substitution) reactions. For example, 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene underwent predominant substitution of the chlorine atom through orbital-controlled processes. This suggests potential uses in controlled chemical synthesis where precise manipulation of charge is crucial (Cervera et al., 1996).
Microbial Degradation Studies
Studies have explored the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, by bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, indicating potential applications in bioremediation and environmental cleanup processes (Shah, 2014).
Isotopic Abundance Research
Research on isotopic abundance in related compounds, like 1-Chloro-3-nitrobenzene, has been conducted to understand the impact of biofield energy treatment on isotopic abundance ratios. This research can provide insights into altered isotope effects such as changes in physicochemical and thermal properties, which could be relevant in designing pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Electrospectroscopy Studies
Electron transmission spectroscopy (ETS) and other spectroscopic methods have been used to study nitrobenzene derivatives, including chloronitrobenzene variants. These studies provide valuable data on electron attachment energies and molecular interactions, relevant in fields like material science and molecular engineering (Asfandiarov et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597116 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2-difluoro-3-nitrobenzene | |
CAS RN |
169468-81-9 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

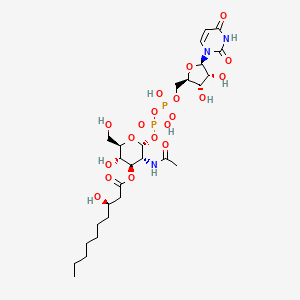
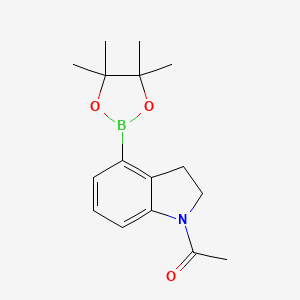
![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

